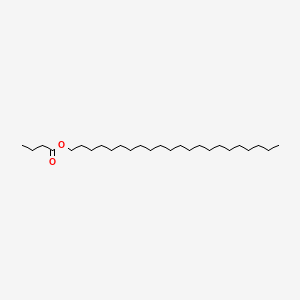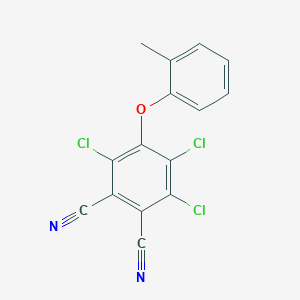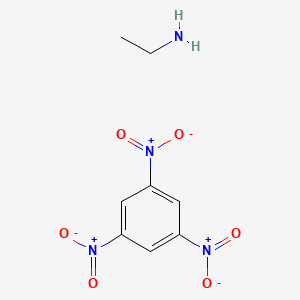
Ethanamine;1,3,5-trinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,5-Trinitrobenzene can be synthesized through the nitration of benzene derivatives. One common method involves the nitration of 1,3-dinitrobenzene with nitric acid in the presence of sulfuric acid . Another method includes the decarboxylation of 2,4,6-trinitrobenzoic acid .
Industrial Production Methods: Industrial production of 1,3,5-trinitrobenzene typically involves large-scale nitration processes. The compound is produced by treating benzene or its derivatives with a mixture of concentrated nitric and sulfuric acids under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: 1,3,5-Trinitrobenzene undergoes various chemical reactions, including:
Reduction: Reduction of 1,3,5-trinitrobenzene can yield 1,3,5-triaminobenzene, which is a precursor to phloroglucinol.
Substitution: The compound can form charge-transfer complexes with electron-rich arenes.
Common Reagents and Conditions:
Reduction Reagents: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like tin(II) chloride.
Substitution Reagents: Electron-rich aromatic compounds are typically used for forming charge-transfer complexes.
Major Products:
Reduction Products: 1,3,5-Triaminobenzene
Substitution Products: Charge-transfer complexes with electron-rich arenes
Aplicaciones Científicas De Investigación
Ethanamine;1,3,5-trinitrobenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other chemical compounds, including explosives and dyes.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of high-energy materials and as a narrow-range pH indicator.
Mecanismo De Acción
The mechanism of action of ethanamine;1,3,5-trinitrobenzene involves several steps:
Bond Cleavage: The initial step involves the cleavage of the carbon-nitro bond and dehydrogenation of the amino group.
Hydrogen Transfer: Hydrogen atoms are transferred to nitro groups, forming nitric oxide and water.
Carbon Oxidation: The carbon atoms undergo oxidation, leading to the formation of carbon monoxide and small carbon-nitrogen fragments.
Final Products: The final products of the reaction include nitrogen gas and carbon dioxide.
Comparación Con Compuestos Similares
Hexanitrobenzene (HNB): Another highly nitrated benzene derivative with six nitro groups.
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): A compound with three amino and three nitro groups, known for its high stability and low sensitivity.
Uniqueness: Ethanamine;1,3,5-trinitrobenzene is unique due to its combination of an aliphatic amine with a highly nitrated aromatic compound
Propiedades
Número CAS |
56270-17-8 |
|---|---|
Fórmula molecular |
C8H10N4O6 |
Peso molecular |
258.19 g/mol |
Nombre IUPAC |
ethanamine;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C6H3N3O6.C2H7N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-2-3/h1-3H;2-3H2,1H3 |
Clave InChI |
LBYXABSHKTVTMU-UHFFFAOYSA-N |
SMILES canónico |
CCN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




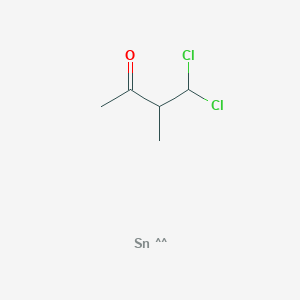
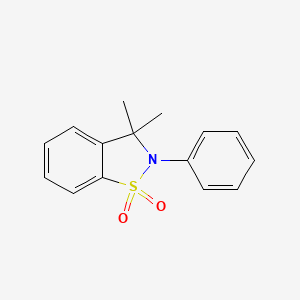
![3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B14635429.png)
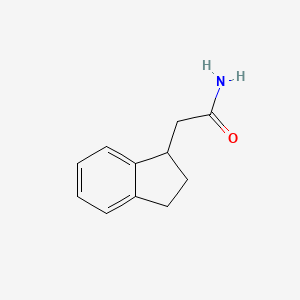
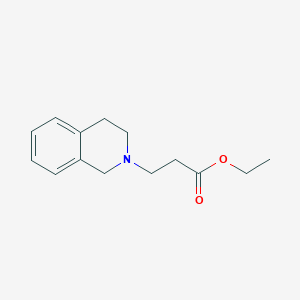
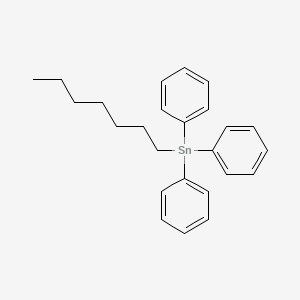

![2,2'-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole)](/img/structure/B14635447.png)
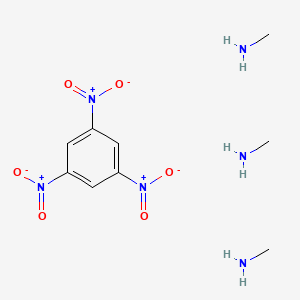
![methyl N-[(E)-ethoxyiminomethyl]carbamate](/img/structure/B14635489.png)
